molecular formula C20H21N B3324366 (R)-1-(Naphthalen-1-yl)-N-((R)-1-phenylethyl)ethanamine CAS No. 183316-91-8

(R)-1-(Naphthalen-1-yl)-N-((R)-1-phenylethyl)ethanamine

Cat. No.: B3324366
CAS No.: 183316-91-8
M. Wt: 275.4 g/mol
InChI Key: NRWPJJFNHXBWDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-1-(Naphthalen-1-yl)-N-(®-1-phenylethyl)ethanamine is an organic compound that belongs to the class of amines It is characterized by the presence of a naphthalene ring and a phenylethyl group attached to an ethanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(Naphthalen-1-yl)-N-(®-1-phenylethyl)ethanamine typically involves the following steps:

    Starting Materials: The synthesis begins with naphthalene and phenylethylamine as the primary starting materials.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity.

Industrial Production Methods

In an industrial setting, the production of ®-1-(Naphthalen-1-yl)-N-(®-1-phenylethyl)ethanamine may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

®-1-(Naphthalen-1-yl)-N-(®-1-phenylethyl)ethanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalenone derivatives, while reduction could produce naphthalen-1-yl-ethanol derivatives.

Scientific Research Applications

®-1-(Naphthalen-1-yl)-N-(®-1-phenylethyl)ethanamine has several scientific research applications:

    Chemistry: It is used as a chiral building block in organic synthesis, particularly in the synthesis of β-amino acids and enantioselective reactions.

    Biology: The compound may be used in studies related to enzyme interactions and protein binding.

    Industry: It is utilized in the production of fine chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of ®-1-(Naphthalen-1-yl)-N-(®-1-phenylethyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(Naphthalen-1-yl)-N-((S)-1-phenylethyl)ethanamine: The enantiomer of the compound, which may have different biological activities and properties.

    1-(Naphthalen-1-yl)-N-phenylethylamine: A structurally similar compound lacking the chiral centers.

    Naphthalen-1-yl-ethanamine: A simpler analog with only the naphthalene ring and ethanamine backbone.

Uniqueness

®-1-(Naphthalen-1-yl)-N-(®-1-phenylethyl)ethanamine is unique due to its chiral centers, which can impart specific stereochemical properties and biological activities. This makes it valuable in applications requiring enantioselectivity and chiral recognition.

Properties

IUPAC Name

N-(1-naphthalen-1-ylethyl)-1-phenylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N/c1-15(17-9-4-3-5-10-17)21-16(2)19-14-8-12-18-11-6-7-13-20(18)19/h3-16,21H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRWPJJFNHXBWDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(C)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In a similar fashion equal molar amounts of (R))-1-phenylethylamine, 1′-acetonaphthone and 1.25 equivalents of titanium(IV) isopropoxide were mixed and the resulting intermediate imine was reduced with ethanolic sodium cyanoborohydride. Work-up and chromatography yielded N-[1-(1-naphthyl)ethyl)-1-phenylethylamine, 4G, as a clear, colorless oil; m/z (rel. int.) 275 (M+, 16), 260 (79), 155 (100), 127 (27), 105 (70), 77 (32).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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